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molecular formula C10H6ClF2N3 B8677451 [3,4'-Bipyridin]-3'-amine,6'-chloro-2,5'-difluoro- CAS No. 1312755-63-7

[3,4'-Bipyridin]-3'-amine,6'-chloro-2,5'-difluoro-

Cat. No. B8677451
M. Wt: 241.62 g/mol
InChI Key: JELHOPLYPVKWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440976B2

Procedure details

A degassed mixture of 6-chloro-5-fluoro-4-iodopyridin-3-ylamine (98.7 g, 362 mmol), 2-fluoropyridine 3-boronic acid (68.3 g, 485 mmol), bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II) (7.7 g, 10.9 mmol) and potassium fluoride (63 g, 1.09 mol) in a mixture of acetonitrile (900 mL) and water (275 mL) was heated at 90° C. for 2 hours. The reaction mixture was allowed to cool to ambient temperature and filtered through Celite© and washed through with ethyl acetate. The filtrate was diluted with ethyl acetate and the organic layer collected, dried (Na2SO4), filtered and concentrated in-vacuo to afford a residue. The resultant residue was triturated with diethyl ether to afford the title compound as a grey solid (65.8 g, 75%). The trituration liquors were concentrated and purified by flash chromatography (silica: dichloromethane to 20% ethyl acetate/dichloromethane) to afford, after trituration with ether, an additional batch of the title compound as a grey solid (9.7 g, 11%). Total yield=75.5 g, 86%. 1H NMR (400 MHz, CDCl3): 8.39 (ddd, J=4.9, 2.0, 1.1 Hz, 1H), 7.86-7.84 (m, 2H), 7.39 (ddd, J=7.4, 4.9, 1.9 Hz, 1H).
Quantity
98.7 g
Type
reactant
Reaction Step One
Quantity
68.3 g
Type
reactant
Reaction Step One
[Compound]
Name
bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II)
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step Two
Name
Quantity
275 mL
Type
solvent
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[C:4](I)[C:3]=1[F:10].[F:11][C:12]1[C:17](B(O)O)=[CH:16][CH:15]=[CH:14][N:13]=1.[F-].[K+]>C(#N)C.O>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[C:4]([C:17]2[C:12]([F:11])=[N:13][CH:14]=[CH:15][CH:16]=2)[C:3]=1[F:10] |f:2.3|

Inputs

Step One
Name
Quantity
98.7 g
Type
reactant
Smiles
ClC1=C(C(=C(C=N1)N)I)F
Name
Quantity
68.3 g
Type
reactant
Smiles
FC1=NC=CC=C1B(O)O
Name
bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II)
Quantity
7.7 g
Type
reactant
Smiles
Name
Quantity
63 g
Type
reactant
Smiles
[F-].[K+]
Step Two
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
275 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered through Celite©
WASH
Type
WASH
Details
washed through with ethyl acetate
ADDITION
Type
ADDITION
Details
The filtrate was diluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic layer collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
to afford a residue
CUSTOM
Type
CUSTOM
Details
The resultant residue was triturated with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=C(C=N1)N)C=1C(=NC=CC1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 65.8 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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